molecular formula C19H20N4O4 B5619967 3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No. B5619967
M. Wt: 368.4 g/mol
InChI Key: BJMGUHSYQRONGN-WBMJQRKESA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide" involves intricate chemical processes. For instance, Cousin et al. (2012) described an efficient synthesis of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide) and its analogues, showcasing methods to avoid the use of harmful chemicals like methyl isocyanate in its production (Cousin, Stevens, & Hummersone, 2012).

Molecular Structure Analysis

The molecular structure of related compounds offers insights into the stability and reactivity of "3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide." For example, Lisowskaya et al. (2004) provided a detailed analysis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines, revealing how molecular configurations contribute to their chemical properties and reactivity (Lisowskaya, Maslivets, & Aliev, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to "3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide" reveal their reactivity and potential for transformation. For instance, the work of Kormanov et al. (2017) on the synthesis and transformations of related pyrazole-carboxylic acids highlights the versatility of these compounds in chemical reactions (Kormanov et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the application of these compounds. Studies like the solvation analysis of halogenated 4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide by M. S. et al. (2014) provide essential data on how different solvents affect the physical characteristics of these compounds (M. S., Uthu, I. E., Sac, & Aulraj, 2014).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with various reagents and stability under different conditions, is essential for practical applications. The work by Remizov et al. (2019) on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases explores the chemical behavior and potential transformations of structurally related compounds (Remizov, Pevzner, & Petrov, 2019).

properties

IUPAC Name

3-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-7-13(27-22-11)8-12-9-26-10-16(12)20-18(24)17-14-5-3-4-6-15(14)19(25)23(2)21-17/h3-7,12,16H,8-10H2,1-2H3,(H,20,24)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMGUHSYQRONGN-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide

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